4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
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Overview
Description
4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves multiple steps, starting with the preparation of the quinoline and pyrazole intermediates. One common synthetic route includes the following steps:
Synthesis of 2-chloro-6-ethoxyquinoline: This can be achieved by reacting 2-chloroquinoline with ethyl iodide in the presence of a base such as potassium carbonate.
Formation of the pyrazole ring: The 2-chloro-6-ethoxyquinoline is then reacted with phenylhydrazine to form the pyrazole ring.
Coupling with butanoic acid: The final step involves coupling the pyrazole intermediate with 4-oxobutanoic acid under acidic or basic conditions to yield the target compound
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline or pyrazole rings.
Substitution: The chloro group on the quinoline ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(5-(2-chloro-6-ethoxyquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid include other quinoline derivatives and pyrazole-containing compounds. Some examples are:
2-chloroquinoline: A simpler quinoline derivative with antimicrobial properties.
Phenylpyrazole: A compound with insecticidal activity.
Quinoline-2,4-dione: Known for its biological and pharmacological activities
Properties
IUPAC Name |
4-[3-(2-chloro-6-ethoxyquinolin-3-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-2-32-17-8-9-19-16(12-17)13-18(24(25)26-19)21-14-20(15-6-4-3-5-7-15)27-28(21)22(29)10-11-23(30)31/h3-9,12-13,21H,2,10-11,14H2,1H3,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHWCEKYLGLFJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C3CC(=NN3C(=O)CCC(=O)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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